For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and Origin of Fusidic Acid from Fusidium coccineum
This technical guide provides a comprehensive overview of the discovery, origin, and key experimental methodologies related to fusidic acid, a significant antibiotic derived from the fungus Fusidium coccineum. It is designed to serve as a detailed resource for professionals in the fields of microbiology, pharmacology, and drug development.
Introduction
Fusidic acid is a bacteriostatic antibiotic belonging to the fusidane class of steroids.[1] First isolated in 1960, it has a unique steroidal structure and exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[2][3] Clinically, fusidic acid is primarily used to treat infections caused by Gram-positive bacteria, most notably Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][4] Its discovery from Fusidium coccineum marked a significant advancement in the development of antibiotics with novel mechanisms of action.[2][5]
Discovery and Origin
Fusidic acid was discovered and isolated in 1960 by researchers at Leo Pharma in Ballerup, Denmark.[5][6] The antibiotic was derived from the fermentation broth of the fungus Fusidium coccineum.[7][8] While F. coccineum is the primary source, fusidic acid has also been isolated from other fungal species, including Mucor ramannianus, an Acremonium species, and Isaria kogana.[6] The initial clinical use of fusidic acid began in 1962.[2][6] A unique characteristic of its production is that fusidic acid is not secreted into the fermentation medium but must be extracted from the fungal mycelium, which adds complexity to its isolation and purification process.[9]
Physicochemical and Antimicrobial Properties
The fundamental properties of fusidic acid are summarized in the tables below, providing key quantitative data for researchers.
Table 1: Physicochemical Properties of Fusidic Acid
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₈O₆ | [3][10] |
| Molecular Weight | 516.71 g/mol | [3][10] |
| Melting Point | 192-193 °C | [3][11] |
| pKa | 5.35 | [3][10] |
| Solubility in Water | 5.21 x 10⁻³ g/L | [10] |
| Optical Rotation [α]D²⁰ | -9° (in chloroform) | [3] |
Mechanism of Action
Fusidic acid inhibits bacterial protein synthesis by targeting the elongation factor G (EF-G).[4][9] It binds to the EF-G-ribosome complex, preventing the release of EF-G and thereby stalling the translocation of the ribosome along the mRNA.[12][13] This unique mechanism of action means there is little to no cross-resistance with other classes of antibiotics.[4][9] While primarily bacteriostatic, it can exhibit bactericidal activity at higher concentrations.[14]
Spectrum of Antimicrobial Activity
Fusidic acid is most effective against Gram-positive bacteria.[9][14] It demonstrates potent activity against Staphylococcus species (including MRSA), Streptococcus species, and Corynebacterium species.[5][15] Its activity against most Gram-negative bacteria is limited, with the exception of Neisseria and Bacteroides species, which may show sensitivity.[14]
Table 2: Minimum Inhibitory Concentrations (MIC) of Fusidic Acid
| Bacterial Species | MIC Range (μg/mL) | Reference |
| Staphylococcus aureus | 0.03 - 0.12 | [9] |
| Staphylococcus aureus (MRSA) | ≤ 0.25 | [9] |
| Streptococcus pyogenes | 4 - 8 | [9] |
| Enterococcus spp. | 4 | [9] |
| Mycobacterium tuberculosis | 8 - 64 | [2] |
Experimental Protocols
This section details the methodologies for the fermentation of Fusidium coccineum to produce fusidic acid, its subsequent isolation and purification, and the determination of its antimicrobial activity.
Fermentation of Fusidium coccineum for Fusidic Acid Production
The production of fusidic acid is achieved through a multi-stage fermentation process.[16]
a) Seed Culture Preparation:
-
A spore suspension of Fusidium coccineum (e.g., ATCC 14700) is prepared with a concentration of approximately 10⁶ spores/mL.[17]
-
The spore suspension is inoculated into a seed culture medium in a shake flask.[17]
-
The seed culture is incubated at 25-28 °C for 48 hours with shaking at approximately 200 rpm.[16]
-
The vigorously grown seed culture is then transferred to a larger seed tank for further propagation before inoculating the main fermentation vessel.[16]
b) Fermentation Medium and Conditions:
-
Seed Medium Composition (g/L): Sucrose 25, Glycerol 6, Cottonseed meal 15, Soybean powder 1.5, (NH₄)₂SO₄ 2, KH₂PO₄ 0.15, MgSO₄·7H₂O 0.02, FeCl₃·6H₂O 0.02. The pH is adjusted to 7.2.[17]
-
Production Medium Composition (g/L): Sucrose 30, Glycerol 6.5, Cottonseed meal 25, Soybean powder 2, (NH₄)₂SO₄ 2.5, KH₂PO₄ 0.25, MgSO₄·7H₂O 0.025, FeCl₃·6H₂O 0.025. The pH is adjusted to 6.8.[17]
-
Fermentation Parameters:
It has been observed that increased concentrations of carbon sources stimulate fusidic acid production, while high levels of certain nitrogen forms can decrease the yield.[18][19]
Isolation and Purification of Fusidic Acid
The following protocol outlines a general procedure for the extraction and purification of fusidic acid from the fungal biomass.
-
Biomass Separation: At the end of the fermentation, the pH of the broth is adjusted to an acidic level to insolubilize the fusidic acid, causing it to precipitate with the biomass. The solid mass is then separated from the fermentation broth by filtration.[20]
-
Solvent Extraction: The filtered biomass containing fusidic acid is extracted with a water-immiscible organic solvent, such as methylene chloride or ethyl acetate.[20][21]
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.[21]
-
Chromatographic Separation: The crude extract is subjected to column chromatography using silica gel (200-300 mesh). A gradient elution with petroleum ether and ethyl acetate is used to separate the fusidic acid from other metabolites.[21]
-
Crystallization and Recrystallization: The purified fusidic acid is crystallized from a solvent such as anhydrous methanol. Further purification can be achieved by recrystallization from a methanol-water solution (e.g., 20-25% methanol).[22]
-
Final Product: The resulting product is a high-purity crystalline fusidic acid (>98% purity).[20]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay for determining the MIC of an antibiotic.[13]
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.[13]
-
Preparation of Antibiotic Dilutions: A stock solution of fusidic acid is prepared in an appropriate solvent. Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate, with each well containing a specific concentration of the antibiotic in the broth medium.[13]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and broth without the antibiotic) and a negative control well (containing only broth) are included. The plate is then incubated at 37°C for 18-24 hours.[13]
-
MIC Determination: After incubation, the plate is visually inspected for turbidity, which indicates bacterial growth. The MIC is defined as the lowest concentration of fusidic acid that completely inhibits the visible growth of the bacteria.[13]
Biosynthesis and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the biosynthetic pathway of fusidic acid and the key experimental workflows.
Biosynthesis of Fusidic Acid
The biosynthesis of fusidic acid in F. coccineum begins with acetyl-CoA and proceeds through the mevalonate pathway to produce the key intermediate, (3S)-2,3-oxidosqualene. This intermediate is then cyclized and further modified by multiple enzymes, including cytochrome P450s and short-chain dehydrogenases/reductases, to yield fusidic acid.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusidic Acid [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. discofinechem.com [discofinechem.com]
- 6. Fusidic acid - Wikipedia [en.wikipedia.org]
- 7. Fusidic acid [m.zk.grandiospharm.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fusidic Acid | 6990-06-3 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. scribd.com [scribd.com]
- 16. CN101812498A - Fermentation production method of fusidic acid - Google Patents [patents.google.com]
- 17. CN101818186A - Culture medium for producing fusidic acid by fermentation method - Google Patents [patents.google.com]
- 18. [Characteristics of fucidin biosynthesis by a Fusidium coccineum 257 A strain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Some characteristics of fucidin biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ES2204331B1 - PROCEDURE FOR OBTAINING FUSIDIC ACID FROM A FERMENTATION BRASS. - Google Patents [patents.google.com]
- 21. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]
- 22. RU2192470C2 - Method of fusidic acid preparing - Google Patents [patents.google.com]
- 23. High-yield strain of fusidic acid obtained by atmospheric and room temperature plasma mutagenesis and the transcriptional changes involved in improving its production in fungus Fusidium coccineum - PubMed [pubmed.ncbi.nlm.nih.gov]
